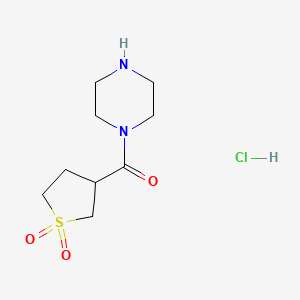

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride

Description

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride (CAS: 1049765-76-5) is a synthetic organic compound characterized by a thiolane-1,1-dione (sulfolane) core substituted with a piperazine-carbonyl group at the 3-position. The molecule’s structure includes a sulfur atom at the center of a five-membered ring, two oxygen atoms in sulfonyl groups, and a piperazine moiety linked via a carbonyl bridge . Its hydrochloride salt form enhances solubility and stability for pharmaceutical or biochemical applications. Evidence suggests this compound is primarily used in research settings, though commercial availability has been discontinued in small-scale quantities (e.g., 50 mg–5 g) as of 2025 .

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S.ClH/c12-9(11-4-2-10-3-5-11)8-1-6-15(13,14)7-8;/h8,10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQAHYCXAXWNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049765-76-5 | |

| Record name | 3-(piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of piperazine with a suitable carbonyl compound under acidic conditions to form the piperazine-1-carbonyl group. Subsequent steps may include cyclization reactions to introduce the thiolane ring and oxidation reactions to form the dione group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to modulate biological pathways can be harnessed to treat diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its piperazine-carbonyl-thiolane architecture. Below is a comparative analysis with analogs:

Table 1: Structural and Molecular Comparison

Functional Group Impact on Properties

- Piperazine-Carbonyl vs. Chloroacetyl-Piperazine: The target compound’s piperazine-carbonyl group (C=O) contrasts with the chloroacetyl-piperazine (Cl-CH2-C=O) in CAS 1169979-35-3. The chloroacetyl derivative’s higher molecular weight (317.23 vs.

- Thiolane vs. Thiazinane : Replacing the five-membered thiolane ring (CAS 1049765-76-5) with a six-membered thiazinane (CAS 2059999-55-0) reduces ring strain but alters steric and electronic profiles, affecting binding affinity in biological systems .

- Salt Forms: The dihydrochloride salt (CAS 436852-26-5) improves aqueous solubility compared to the monohydrochloride form but may introduce challenges in crystallinity .

Biological Activity

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride is a synthetic compound with a distinctive thiolane structure that incorporates a piperazine moiety. Its molecular formula is with a molar mass of approximately 268.76 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its possible therapeutic applications in treating various diseases.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the piperazine ring enhances its ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H17ClN2O3S |

| Molar Mass | 268.76 g/mol |

| CAS Number | 1049765-76-5 |

Enzyme Inhibition

Research indicates that 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione exhibits significant enzyme inhibition properties. Preliminary studies suggest it may inhibit specific enzymes that play critical roles in various metabolic pathways. This inhibition could lead to therapeutic benefits in conditions characterized by dysregulated enzyme activity.

Anti-inflammatory and Analgesic Properties

Emerging data suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate inflammatory pathways, potentially offering new avenues for pain management and treatment of inflammatory diseases. However, further research is necessary to elucidate the precise mechanisms of action.

Case Studies and Research Findings

Case Study 1: Enzyme Interaction Studies

In a study aimed at assessing the binding affinity of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione with various enzymes, researchers utilized techniques such as surface plasmon resonance (SPR) and molecular docking simulations. Results indicated a strong binding affinity with cyclooxygenase enzymes, suggesting potential applications in pain relief therapies.

Case Study 2: In Vivo Anti-inflammatory Effects

A recent animal model study evaluated the anti-inflammatory effects of this compound in induced paw edema. The results demonstrated a significant reduction in edema compared to control groups, reinforcing the compound's potential as an anti-inflammatory agent.

The mechanisms through which 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione exerts its biological effects are still under investigation. Initial hypotheses suggest that its thiolane structure may facilitate interactions with thiol-containing proteins and enzymes, leading to altered enzymatic activity and subsequent physiological responses.

Comparative Analysis with Similar Compounds

The unique structural features of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione differentiate it from other compounds with similar functionalities. Below is a comparison table illustrating notable structural differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Methylphenyl)benzenesulfonamide | Contains a sulfonamide group | Lacks thiolane structure |

| N-(2-Pyridyl)thiazole-4-carboxamide | Features a thiazole ring | Different heterocyclic structure |

| 4-Aminoquinoline | Contains an amino group | Primarily used in antimalarial treatments |

The combination of the thiolane ring and piperazine moiety in 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione provides distinct chemical reactivity and potential biological interactions not found in these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride?

- Methodological Answer : The synthesis involves multi-step protocols, including:

- Coupling reactions : Piperazine derivatives are typically coupled with thiolane-dione scaffolds using carbodiimide-based coupling agents (e.g., EDCl/HOBt) under anhydrous conditions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred to enhance solubility and reaction efficiency.

- Catalytic optimization : Triethylamine or DMAP is used to neutralize HCl byproducts and accelerate acyl transfer .

- Purity control : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CHCl3/MeOH gradients) ensures ≥95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling | EDCl, HOBt, DMF, 0°C → RT | 65–70 | 90 |

| Recrystallization | Ethanol/H2O (3:1) | 85 | 95 |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolves piperazine-thiolane conformation and hydrogen-bonding networks (e.g., Cambridge Structural Database protocols) .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) confirms carbonyl (δ ~165–170 ppm) and sulfone (δ ~120–125 ppm) moieties. DEPT-135 distinguishes CH2/CH3 groups in the piperazine ring .

- Mass spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 332.08) and isotopic patterns .

Q. What in vitro biological screening strategies are used to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Dose-response curves (IC50) for kinases or proteases (e.g., ATP/GTP competitive binding, fluorogenic substrates) .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values calculated via nonlinear regression .

Advanced Research Questions

Q. How can conflicting data in bioactivity studies (e.g., variable IC50 values across assays) be resolved?

- Methodological Answer :

- Assay standardization : Normalize protocols for pH, temperature, and cofactor concentrations to minimize variability .

- Orthogonal validation : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% or cell passage number) .

Q. What computational approaches enhance reaction design and mechanistic understanding?

- Methodological Answer :

- Quantum mechanical (QM) calculations : DFT (B3LYP/6-31G*) models reaction pathways (e.g., transition states in acyl transfer) .

- Molecular dynamics (MD) : Simulate ligand-receptor binding modes (e.g., piperazine interactions with ATP-binding pockets) .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer :

- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis byproducts .

- Storage recommendations : Lyophilized form stored at -20°C in amber vials with desiccants (silica gel) prevents sulfone oxidation .

- Buffer compatibility : Avoid phosphate buffers (pH >7.0) to reduce nucleophilic degradation .

Q. What strategies address low solubility in aqueous media during in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .

- Nanocarrier systems : Encapsulate in liposomes (DSPC/cholesterol) or polymeric nanoparticles (PLGA) for sustained release .

- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or Cremophor EL emulsions .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?

- Methodological Answer :

- Free energy perturbation (FEP) : Refine docking scores by calculating ΔΔG for ligand-protein interactions .

- Crystallographic validation : Resolve X-ray structures of ligand-bound complexes to identify unmodeled water molecules or conformational shifts .

- Proteomic profiling : Use CETSA or thermal proteome profiling (TPP) to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.